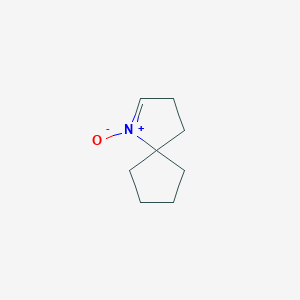
alpha-Acetamido-N-isobutylcinnamamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Acetamido-N-isobutylcinnamamide (AAIN) is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a member of the cinnamamide family, which is known for its diverse biological activities. AAIN has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The exact mechanism of action of alpha-Acetamido-N-isobutylcinnamamide is not fully understood, but it is believed to act through multiple pathways. alpha-Acetamido-N-isobutylcinnamamide has been shown to modulate the activity of various ion channels, including voltage-gated calcium channels and GABA receptors, which are involved in the regulation of neuronal excitability. Additionally, alpha-Acetamido-N-isobutylcinnamamide has been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the synthesis of pro-inflammatory mediators.
Biochemical and Physiological Effects:
alpha-Acetamido-N-isobutylcinnamamide has been shown to exhibit a range of biochemical and physiological effects, including anticonvulsant, antinociceptive, and anti-inflammatory properties. It has also been shown to have neuroprotective effects, with studies demonstrating its ability to protect against neuronal damage in animal models of stroke and traumatic brain injury. alpha-Acetamido-N-isobutylcinnamamide has been shown to modulate the activity of various ion channels and enzymes, suggesting that it may act through multiple pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using alpha-Acetamido-N-isobutylcinnamamide in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. Additionally, alpha-Acetamido-N-isobutylcinnamamide has been extensively studied for its potential applications in various fields, making it a promising candidate for further investigation. However, one limitation of using alpha-Acetamido-N-isobutylcinnamamide in lab experiments is its relatively low potency compared to other compounds with similar biological activities. Additionally, the exact mechanism of action of alpha-Acetamido-N-isobutylcinnamamide is not fully understood, which may limit its potential applications.
Zukünftige Richtungen
There are several future directions for research on alpha-Acetamido-N-isobutylcinnamamide. One area of focus could be the development of novel therapeutics based on the anticonvulsant, antinociceptive, and anti-inflammatory properties of alpha-Acetamido-N-isobutylcinnamamide. Additionally, further investigation into the neuroprotective effects of alpha-Acetamido-N-isobutylcinnamamide could lead to the development of new treatments for stroke and traumatic brain injury. Another area of focus could be the elucidation of the exact mechanism of action of alpha-Acetamido-N-isobutylcinnamamide, which could provide insights into the development of new drugs targeting ion channels and enzymes. Overall, the potential applications of alpha-Acetamido-N-isobutylcinnamamide in scientific research are vast, and further investigation into this compound is warranted.
Synthesemethoden
Alpha-Acetamido-N-isobutylcinnamamide can be synthesized through a multistep process involving the reaction of isobutylamine with cinnamic acid, followed by the addition of acetic anhydride and ammonium hydroxide. The resulting compound is then purified using various techniques such as column chromatography and recrystallization. The synthesis of alpha-Acetamido-N-isobutylcinnamamide has been well-established in the literature, and the compound is readily available for research purposes.
Wissenschaftliche Forschungsanwendungen
Alpha-Acetamido-N-isobutylcinnamamide has been widely used in scientific research due to its potential applications in various fields such as pharmacology, biochemistry, and neuroscience. It has been shown to exhibit anticonvulsant, antinociceptive, and anti-inflammatory properties, making it a promising candidate for the development of novel therapeutics. alpha-Acetamido-N-isobutylcinnamamide has also been investigated for its potential as a neuroprotective agent, with studies demonstrating its ability to protect against neuronal damage in animal models of stroke and traumatic brain injury.
Eigenschaften
CAS-Nummer |
100908-60-9 |
|---|---|
Molekularformel |
C15H20N2O2 |
Molekulargewicht |
260.33 g/mol |
IUPAC-Name |
(Z)-2-acetamido-N-(2-methylpropyl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C15H20N2O2/c1-11(2)10-16-15(19)14(17-12(3)18)9-13-7-5-4-6-8-13/h4-9,11H,10H2,1-3H3,(H,16,19)(H,17,18)/b14-9- |
InChI-Schlüssel |
JHYOKMWELVCJKM-UHFFFAOYSA-N |
Isomerische SMILES |
CC(C)CNC(=O)/C(=C/C1=CC=CC=C1)/NC(=O)C |
SMILES |
CC(C)CNC(=O)C(=CC1=CC=CC=C1)NC(=O)C |
Kanonische SMILES |
CC(C)CNC(=O)C(=CC1=CC=CC=C1)NC(=O)C |
Synonyme |
alpha-Acetamido-N-isobutyl-beta-phenylacrylamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















